molecular formula C14H22O B1583072 2,6-Di-sec-butylphenol CAS No. 5510-99-6

2,6-Di-sec-butylphenol

Cat. No.: B1583072
CAS No.: 5510-99-6
M. Wt: 206.32 g/mol
InChI Key: FHTGJZOULSYEOB-UHFFFAOYSA-N
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Description

2,6-Di-sec-butylphenol is an organic compound with the molecular formula C14H22O. It belongs to the class of alkylphenols, characterized by a phenolic group substituted with two sec-butyl groups at the 2 and 6 positions on the benzene ring. This compound is known for its unique physical and chemical properties, making it valuable in various industrial applications .

Mechanism of Action

Target of Action

The primary target of 2,6-Di-sec-butylphenol is the GABAA receptor, a major inhibitory receptor in the mammalian central nervous system . This receptor plays a crucial role in maintaining the balance between neuronal excitation and inhibition.

Mode of Action

This compound interacts with the GABAA receptor in a dose-dependent manner, acting as both an agonist and antagonist . As an agonist, it enhances the receptor’s function, increasing chloride ion conductance and resulting in inhibitory post-synaptic currents. This leads to the inhibition of neuronal activity. As an antagonist, it reduces the receptor’s activity, leading to increased neuronal excitability .

Biochemical Pathways

The interaction of this compound with the GABAA receptor affects the GABAergic signaling pathway. This pathway is primarily responsible for inhibitory neurotransmission in the brain. Alterations in this pathway can have significant downstream effects, including changes in mood, cognition, and overall brain function .

Pharmacokinetics

Given its lipophilic nature, it is likely to have good bioavailability and can cross the blood-brain barrier to exert its effects on the central nervous system .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its modulation of GABAA receptor function. By acting as both an agonist and antagonist, it can modulate neuronal excitability, potentially influencing various neurological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. . This property can affect its distribution within the body and its ability to reach its target sites. Furthermore, its stability and activity may be affected by factors such as temperature, pH, and the presence of other substances in its environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-sec-butylphenol typically involves the alkylation of phenol with sec-butyl alcohol in the presence of a catalyst. The reaction occurs at elevated temperatures and pressures to ensure optimal yield . The general reaction can be represented as:

C6H5OH+2sec-C4H9OH(C4H9)2C6H3OHC_6H_5OH + 2 \, \text{sec-C}_4H_9OH \rightarrow (C_4H_9)_2C_6H_3OH C6​H5​OH+2sec-C4​H9​OH→(C4​H9​)2​C6​H3​OH

Industrial Production Methods: In industrial settings, the production of this compound involves a carefully controlled chemical process. The primary raw materials used include phenol and sec-butyl alcohol. A catalyst, often an acid or a base, is required to facilitate the reaction. The reaction mixture is then cooled, and the this compound is separated from unreacted starting materials and by-products through distillation or solvent extraction. The final product is purified to remove any impurities, ensuring that it meets the required quality specifications .

Chemical Reactions Analysis

Types of Reactions: 2,6-Di-sec-butylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The phenolic group can be reduced to form cyclohexanol derivatives.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

Scientific Research Applications

2,6-Di-sec-butylphenol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    2,6-Di-tert-butylphenol: Another alkylphenol with tert-butyl groups instead of sec-butyl groups.

    2,4-Di-sec-butylphenol: Similar structure but with sec-butyl groups at the 2 and 4 positions.

Uniqueness: 2,6-Di-sec-butylphenol is unique due to its specific substitution pattern, which influences its physical and chemical properties. Compared to 2,6-Di-tert-butylphenol, it has different steric and electronic effects, leading to variations in reactivity and applications .

Properties

IUPAC Name

2,6-di(butan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11,15H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTGJZOULSYEOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C(=CC=C1)C(C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044440
Record name 2,6-Di(butan-2-yl)phenol
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Molecular Weight

206.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5510-99-6, 31291-60-8
Record name 2,6-Di-sec-butylphenol
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Record name 2,6-Di-sec-butylphenol
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Record name Phenol, 2,6-bis(1-methylpropyl)-
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Record name 2,6-Di(butan-2-yl)phenol
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Record name Di-sec-butylphenol, mixed isomers
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Record name Di-sec-butylphenol
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Record name 2,6-DI-SEC-BUTYLPHENOL
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Synthesis routes and methods I

Procedure details

R-(+)-1-Phenyl-ethyl)-carbamic acid (−) 2,6-di-sec-butylphenyl ester (1b) (4.1 g, 11.6 mmol) was dissolved in a 100 ml 1:1 mixture of dioxane: 1M NaOH aq. The reaction mixture was stirred at 70° C. for 15 min. Volatiles were removed at reduced pressure to a volume of ˜50-70 ml. The pH was adjusted to 3-4 with 1M HCl. The phenol was extracted with ether (3×50 ml), washed with 1 M HCl, brine and dried over anhydrous MgSO4. Evaporation yielded crude yellow oil (2.4 g, ˜100%). Vacuum distillation was performed (120-125° C./˜5 mm) (2.1 g, 89%). Optical rotation: α20D=−14.11° (c=2, pentane).
Name
carbamic acid (−) 2,6-di-sec-butylphenyl ester
Quantity
4.1 g
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reactant
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Synthesis routes and methods II

Procedure details

R-(+)-1-Phenyl-ethyl)-carbamic acid (+2,6-di-sec-butylphenyl ester (1b) (4.1 g, 11.6 mmol) was dissolved in a 100 ml 1:1 mixture of dioxane: 1M NaOH aq. The reaction mixture was stirred at 70° C. for 15 min. Volatiles were removed at reduced pressure to a volume of ˜50-70 ml. The pH was adjusted to 3-4 with 1M HCl. The phenol was extracted with ether (3×50 ml), washed with 1 M HCl, brine and dried over anhydrous MgSO4. Evaporation yielded crude yellow oil (2.4 g, ˜100%). Vacuum distillation was performed (120-125° C./-5 mm) (2.1 g, 89%). Optical rotation: α20D=−14.11° (c=2, pentane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,6-di-sec-butylphenyl ester
Quantity
4.1 g
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0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2,6-Di-sec-butylphenol?

A1: this compound is an alkylphenol compound with the molecular formula C14H22O and a molecular weight of 206.32 g/mol. While specific spectroscopic data is not available in the provided research, its structure consists of a phenol ring with two sec-butyl groups attached to the 2nd and 6th positions.

Q2: What are the known pharmacological activities of this compound?

A2: Research indicates that this compound exhibits anticonvulsant properties, particularly in a 6 Hz partial seizure model in mice. [] This activity appears to be related to the 2,6-di-sec-butyl phenolic configuration, which is crucial for its effectiveness. [] Additionally, this compound has been shown to enhance the function of GABAA receptors, similar to its analog, propofol. []

Q3: How does the structure of this compound relate to its activity?

A3: Studies comparing this compound to other alkylphenols suggest that the 2,6-di-alkyl substitution on the phenolic ring is essential for anticonvulsant activity. Replacing the sec-butyl groups with smaller groups like methyl groups diminishes its protective effects in seizure models. [] This structure-activity relationship highlights the importance of the specific alkyl substituents for biological activity.

Q4: Has this compound been investigated for other applications besides its pharmacological potential?

A4: Yes, this compound has been identified as a major component in the n-hexane extract of Senna italica Mill. pods. [] This extract demonstrated potent insecticidal activity against Callosbruchus analis F., suggesting potential applications in pest control. []

Q5: Are there any known toxicity concerns associated with this compound?

A5: While this compound exhibits less toxicity (specifically ataxia) compared to its unsubstituted counterpart this compound, more research is needed to fully understand its safety profile. [] Further investigations are required to determine potential long-term effects and establish safe dosage ranges.

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